Tert-butyl 2-carbamothioylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 2-carbamothioylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H20N2O2S and a molecular weight of 244.36 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-butyl 2-carbamothioylpiperidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 4-formylpiperidine-1-carboxylate with a thiourea derivative under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-carbamothioylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Tert-butyl 2-carbamothioylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of tert-butyl 2-carbamothioylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Tert-butyl 2-carbamothioylpiperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Tert-butyl 4-formylpiperidine-1-carboxylate: A precursor in the synthesis of various piperidine derivatives.
Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate: Known for its applications in drug development and pharmacological research.
These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various research contexts.
Biological Activity
Tert-butyl 2-carbamothioylpiperidine-1-carboxylate (CAS No. 569348-09-0) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H20N2O2S
- Molar Mass : 244.35 g/mol
- Storage Conditions : Recommended storage at 2-8°C .
This compound is believed to exert its biological effects through interactions with specific biological targets, particularly in the context of enzyme inhibition and antimicrobial activity. Compounds similar to this have been shown to inhibit various enzymes, including neuraminidase, which is crucial for viral replication. For instance, neuraminidase inhibitors prevent the release of new viral particles from infected cells, thereby limiting the spread of viruses such as influenza .
Antiviral Properties
Research indicates that compounds structurally related to this compound can act as effective inhibitors against viral neuraminidases. In a study involving various amino acid derivatives, certain compounds demonstrated significant inhibitory activity against influenza virus neuraminidase, suggesting that similar thioamide compounds may also exhibit antiviral properties .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Thioamide derivatives have been associated with antibacterial properties against gram-positive bacteria due to their ability to interfere with protein synthesis mechanisms in these pathogens .
Case Studies and Research Findings
Comparative Analysis of Related Compounds
Compound Name | CAS Number | Molar Mass | Biological Activity |
---|---|---|---|
This compound | 569348-09-0 | 244.35 g/mol | Potential antiviral activity |
Tert-butyl 4-carbamothioylpiperidine-1-carboxylate | 214834-18-1 | 244.35 g/mol | Antimicrobial properties |
Oxazolidinones | Various | Varies | Effective against gram-positive bacteria |
Properties
IUPAC Name |
tert-butyl 2-carbamothioylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-7-5-4-6-8(13)9(12)16/h8H,4-7H2,1-3H3,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZRMIGDZLTJLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464437 | |
Record name | Tert-butyl 2-carbamothioylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
569348-09-0 | |
Record name | Tert-butyl 2-carbamothioylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-carbamothioylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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